methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, as well as an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of an acid catalyst to yield the imidazole ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxyphenyl)-1-phenyl-1H-imidazole-4-carboxylate
- Methyl 5-(2-hydroxyphenyl)-1-(4-chlorophenyl)-1H-imidazole-4-carboxylate
Uniqueness
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the imidazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 5-(2-hydroxyphenyl)-1-(4-methoxyphenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-9-7-12(8-10-13)20-11-19-16(18(22)24-2)17(20)14-5-3-4-6-15(14)21/h3-11,21H,1-2H3 |
InChI Key |
MGJOAISBXWJOSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2C3=CC=CC=C3O)C(=O)OC |
Origin of Product |
United States |
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